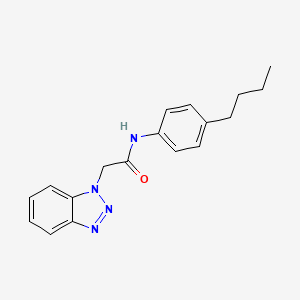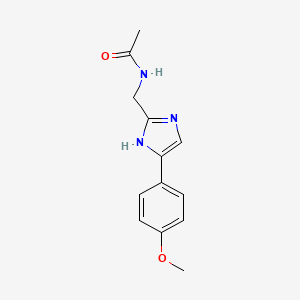
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . It is also known as Acetaminophen di-methyl derivative, N-(4-Methoxyphenyl)-N-methylacetamide, Acetaminophen, bis-Me, p-Methoxy-N-methylacetanilide, p-Acetanisidide, N-methyl-, Acetaminophen, bis-methyl-, and Acetaminophen Me .
Molecular Structure Analysis
The molecular formula of the compound is C10H13NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is BZSWWJLVPTULPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of the compound is 179.2157 . Other physical and chemical properties such as density, boiling point, melting point, flash point, and water solubility are available .Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
This study discusses the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These herbicides are used in agriculture and have been studied for their carcinogenic potential in rats. The study explores the metabolic pathways leading to the formation of DNA-reactive compounds, highlighting the role of cytochrome P450 isoforms in human metabolism. The findings contribute to understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).
Synthesis and Anticonvulsant Activity of Imidazolyl Compounds
This research involves the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and their evaluation for anticonvulsant activity. The study identifies compounds with potential therapeutic applications, contributing to the development of new treatments for seizures (Aktürk et al., 2002).
Novel Co(II) and Cu(II) Coordination Complexes
This study focuses on the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. The research explores the effect of hydrogen bonding on self-assembly processes and investigates the antioxidant activity of these complexes. These findings have implications for developing materials with potential antioxidant properties (Chkirate et al., 2019).
Synthesis of Carbon-11-Labeled Tracers for NPP1 Imaging
This paper describes the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential use as PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The work contributes to the field of diagnostic imaging, offering tools for studying NPP1 in vivo (Gao et al., 2016).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research on the inhibition of fatty acid synthesis by chloroacetamides in the green alga Scenedesmus Acutus highlights the herbicidal action of alachlor and metazachlor. This study provides insight into the mechanisms of action of herbicides on photosynthetic organisms, potentially guiding the development of new agricultural chemicals (Weisshaar & Böger, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(17)14-8-13-15-7-12(16-13)10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPVKPLETKEFIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
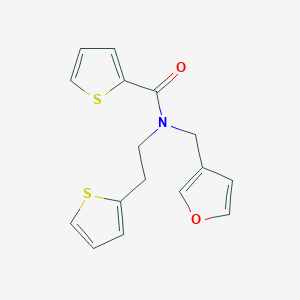
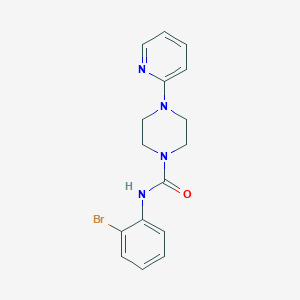
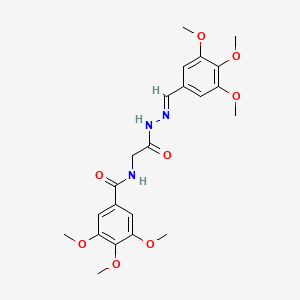
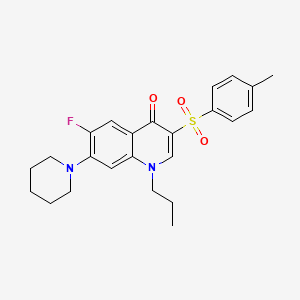
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)
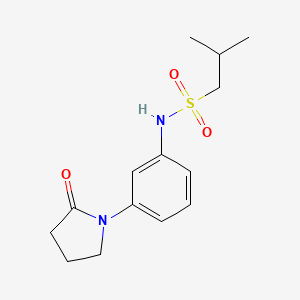
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)
